[1-[[4-(Dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate
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Overview
Description
[1-[[4-(Dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate: is a complex organic compound with a unique structure that combines a naphthalene ring with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[4-(Dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The process often includes:
Nitration: of naphthalene to form nitronaphthalene.
Reduction: of nitronaphthalene to form aminonaphthalene.
Acylation: of aminonaphthalene with 2-methylpropanoyl chloride to form the corresponding amide.
Coupling: with 4-(dimethylamino)phenylacetic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-[[4-(Dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
[1-[[4-(Dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-[[4-(Dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Used as a catalyst in organic reactions.
Intermetallic compounds: Known for their unique properties and applications in materials science.
Bromomethyl methyl ether: Utilized in organic synthesis.
Uniqueness
What sets [1-[[4-(Dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate apart from similar compounds is its specific structural features and the resulting chemical properties
Properties
IUPAC Name |
[1-[[4-(dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-16(2)25(29)26-24(19-10-13-20(14-11-19)27(4)5)23-21-9-7-6-8-18(21)12-15-22(23)30-17(3)28/h6-16,24H,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZGEMZOPHROCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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